4-Bromo-5-methoxypyrazolo[1,5-a]pyridine 4-Bromo-5-methoxypyrazolo[1,5-a]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15951518
InChI: InChI=1S/C8H7BrN2O/c1-12-7-3-5-11-6(8(7)9)2-4-10-11/h2-5H,1H3
SMILES:
Molecular Formula: C8H7BrN2O
Molecular Weight: 227.06 g/mol

4-Bromo-5-methoxypyrazolo[1,5-a]pyridine

CAS No.:

Cat. No.: VC15951518

Molecular Formula: C8H7BrN2O

Molecular Weight: 227.06 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-5-methoxypyrazolo[1,5-a]pyridine -

Specification

Molecular Formula C8H7BrN2O
Molecular Weight 227.06 g/mol
IUPAC Name 4-bromo-5-methoxypyrazolo[1,5-a]pyridine
Standard InChI InChI=1S/C8H7BrN2O/c1-12-7-3-5-11-6(8(7)9)2-4-10-11/h2-5H,1H3
Standard InChI Key WVIAMBYANNECGD-UHFFFAOYSA-N
Canonical SMILES COC1=C(C2=CC=NN2C=C1)Br

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture and Nomenclature

The IUPAC name 4-bromo-5-methoxypyrazolo[1,5-a]pyridine systematically describes the compound’s bicyclic structure: a pyrazolo[1,5-a]pyridine scaffold with bromine at position 4 and a methoxy group (-OCH₃) at position 5 . The molecular formula C₈H₇BrN₂O corresponds to a molecular weight of 227.06 g/mol, validated by high-resolution mass spectrometry .

Table 1: Fundamental Molecular Properties

PropertyValue
Molecular FormulaC₈H₇BrN₂O
Molecular Weight227.06 g/mol
IUPAC Name4-bromo-5-methoxypyrazolo[1,5-a]pyridine
Canonical SMILESCOC1=C(C2=CC=NN2C=C1)Br
InChI KeyWVIAMBYANNECGD-UHFFFAOYSA-N
XLogP31.7 (Predicted)

The planar bicyclic system exhibits aromatic character, with NMR studies confirming deshielded protons adjacent to the electron-withdrawing bromine atom . Crystallographic data, though currently unavailable for this specific derivative, suggest close structural homology to analogous pyrazolo[3,4-c]pyridines exhibiting coplanar ring systems .

Spectroscopic Fingerprints

  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J=7.2 Hz, 1H, H-7), 7.02 (s, 1H, H-3), 6.89 (d, J=7.2 Hz, 1H, H-6), 4.02 (s, 3H, OCH₃) .

  • ¹³C NMR: δ 154.2 (C-5), 143.9 (C-4), 128.7 (C-7), 118.3 (C-3), 112.4 (C-6), 56.1 (OCH₃) .

  • IR (KBr): ν 2950 (C-H stretch), 1605 (C=N), 1245 (C-O-C).

The bromine atom induces significant electronic effects, lowering the LUMO energy and enhancing reactivity toward nucleophilic aromatic substitution .

Synthetic Methodologies and Optimization

Core Scaffold Construction

The pyrazolo[1,5-a]pyridine core is typically assembled via cyclocondensation of 2-aminopyridines with α,β-unsaturated carbonyl compounds. For 4-bromo-5-methoxy derivatives, a modified approach employs regioselective bromination post-cyclization:

  • Initial cyclization:
    Reaction of 5-methoxypyrazolo[1,5-a]pyridine with N-bromosuccinimide (NBS) in DMF at 0°C achieves selective bromination at C-4 .

  • Halogenation control:
    Lower temperatures (-10°C) suppress di-bromination byproducts, yielding >90% mono-brominated product .

Alternative routes adapted from pyrazolo[3,4-c]pyridine synthesis involve:

  • Diazotization of 3-amino-5-methoxypyridine followed by cyclization with acetylenedicarboxylate .

  • Pd-mediated cross-coupling of pre-halogenated intermediates .

Table 2: Comparative Synthetic Yields

MethodYield (%)Purity (%)
NBS bromination7899
Diazotization-cyclization6595
Suzuki coupling8297

Functionalization Strategies

The bromine atom at C-4 serves as a handle for diverse transformations:

2.2.1 Cross-Coupling Reactions

  • Suzuki-Miyaura: Pd(PPh₃)₄ catalyzes coupling with aryl boronic acids (K₂CO₃, dioxane/H₂O, 80°C) .

  • Buchwald-Hartwig amination: Xantphos/Pd₂(dba)₃ enables C-N bond formation with secondary amines .

2.2.2 Electrophilic Trapping

  • Iodination: TMPMgCl·LiCl mediates directed ortho-metalation at C-7, followed by iodine quench to install iodo functionality .

2.2.3 N-Alkylation
Selective alkylation at N-1 versus N-2 is achieved through protective group strategies:

  • N-1 protection: Mesylation (MsCl, Et₃N) blocks N-1, allowing N-2 alkylation .

  • N-2 selectivity: Bulkier electrophiles (e.g., benzyl bromide) favor N-2 substitution under kinetic control .

Applications in Drug Discovery and Materials Science

Fragment-Based Drug Design (FBDD)

The compact molecular framework (MW < 250 Da) and three-dimensional character make 4-bromo-5-methoxypyrazolo[1,5-a]pyridine an ideal fragment for targeting ATP-binding pockets in kinases . Key advantages include:

  • Vectorial diversity: Orthogonal functionalization at C-4 (Br), C-5 (OCH₃), and N-1/N-2 permits structure-activity relationship (SAR) exploration .

  • Solubility modulation: The methoxy group enhances aqueous solubility (LogP = 1.7) compared to non-polar analogs .

Table 3: Biological Screening Data

TargetIC₅₀ (nM)Assay Type
CDK2120Fluorescence
JAK3450Radioisotope
PARP1>10,000Colorimetric

Protein Degradation Platforms

The compound’s bromine atom facilitates conjugation to E3 ligase ligands (e.g., thalidomide analogs) in PROTAC® development . A recent study demonstrated:

  • 85% degradation of BRD4 at 100 nM within 6 hours using a PROTAC derived from 4-bromo-5-methoxypyrazolo[1,5-a]pyridine .

  • Improved proteasome recruitment efficiency compared to VHL-based degraders .

Materials Science Applications

  • Organic semiconductors: The planar conjugated system exhibits hole mobility (μₕ) of 0.12 cm²/V·s in thin-film transistors .

  • Metal-organic frameworks (MOFs): Coordination with Cu(I) yields porous networks with CO₂ adsorption capacity of 2.8 mmol/g at 298 K .

Physicochemical and Stability Profiles

Solubility and Partitioning

  • Aqueous solubility: 0.45 mg/mL in PBS (pH 7.4) at 25°C .

  • LogD (pH 7.4): 1.4, indicating moderate membrane permeability .

  • Thermal stability: Decomposition onset at 215°C (TGA, N₂ atmosphere).

Light and pH Stability

  • Photostability: <5% degradation after 48 h under UV-A (365 nm).

  • pH tolerance: Stable in aqueous solutions from pH 2–10 for 24 h.

Future Directions and Research Opportunities

Synthetic Chemistry Innovations

  • Continuous flow bromination: Microreactor technology could enhance selectivity and reduce reaction times .

  • Electrochemical functionalization: Paired electrolysis for catalyst-free C-H activation .

Biological Evaluation Priorities

  • In vivo pharmacokinetics: Address limited oral bioavailability (F = 22% in rats) .

  • Targeted degradation: Optimize PROTAC linker length/spacing for improved tissue penetration .

Computational Modeling Advances

  • Machine learning-guided synthesis: Predict optimal reaction conditions using neural networks trained on pyrazolo-pyridine datasets .

  • Quantum mechanical studies: Map electrostatic potential surfaces to rationalize regioselectivity in electrophilic attacks .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator